molecular formula C18H16ClN3O B566133 2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide CAS No. 1158560-99-6

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

Cat. No. B566133
CAS RN: 1158560-99-6
M. Wt: 325.796
InChI Key: NNVQLPWHPGZQRG-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide, also known as 2-Chloro-N-[4-(1-cyanocyclopentyl)phenyl]-3-pyridinecarboxamide, is a compound with the molecular formula C18H16ClN3O and a molecular weight of 325.79 . It is used in cancer research and is an intermediate of Apatinib 25-N-Oxide, a metabolite of the antiangiogenic agent and selective VEGFR2 inhibitor Apatinib.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-nicotinoyl chloride with 1-(4-aminophenyl)cyclopentyl nitrile in the presence of potassium carbonate in dichloromethane at room temperature . The reaction mixture is stirred for 30 minutes, filtered, and the filtrate is concentrated to yield the compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a chloro group and a carbamide group. The carbamide group is further attached to a phenyl ring, which is linked to a cyclopentyl ring with a cyano group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-chloro-nicotinoyl chloride with 1-(4-aminophenyl)cyclopentyl nitrile in the presence of potassium carbonate . This reaction is carried out in dichloromethane at room temperature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.79 and a molecular formula of C18H16ClN3O . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Supramolecular Structures

2-Chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide has been studied for its supramolecular structure properties. Research by de Souza et al. (2005) examined the molecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides and revealed intricate hydrogen bonding patterns forming chains of edge-fused rings, showcasing the compound's potential in creating diverse molecular architectures (de Souza et al., 2005).

Synthetic Applications

The compound has been referenced in the synthesis of other compounds with potential pharmaceutical applications. For example, Hu Yong-an (2012) described the synthesis of Nevirapine, an anti-infective agent, where a related compound, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide, was used as an intermediate, showcasing the compound's utility in pharmaceutical synthesis (Hu Yong-an, 2012).

Herbicidal Activity

The compound has also been linked to agricultural applications. Chen Yu et al. (2021) designed and synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, which exhibited significant herbicidal activity against certain weeds, indicating the potential use of related compounds in developing new herbicides (Chen Yu et al., 2021).

Safety and Hazards

The compound is classified as a controlled product . It carries the signal word ‘Warning’ and has hazard statements H302, H315, and H319 . These indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

2-chloro-N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-16-15(4-3-11-21-16)17(23)22-14-7-5-13(6-8-14)18(12-20)9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVQLPWHPGZQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158560-99-6
Record name 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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